(1E)-1-(7-methoxy-4-methyl-2H-chromen-2-ylidene)-2-phenylhydrazine
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Overview
Description
1-[(2E)-7-METHOXY-4-METHYL-2H-CHROMEN-2-YLIDENE]-2-PHENYLHYDRAZINE is a complex organic compound with a unique structure that includes a chromenylidene moiety and a phenylhydrazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2E)-7-METHOXY-4-METHYL-2H-CHROMEN-2-YLIDENE]-2-PHENYLHYDRAZINE typically involves the condensation of 7-methoxy-4-methyl-2H-chromen-2-one with phenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality material.
Chemical Reactions Analysis
Types of Reactions
1-[(2E)-7-METHOXY-4-METHYL-2H-CHROMEN-2-YLIDENE]-2-PHENYLHYDRAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromenylidene and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromenone derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
1-[(2E)-7-METHOXY-4-METHYL-2H-CHROMEN-2-YLIDENE]-2-PHENYLHYDRAZINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[(2E)-7-METHOXY-4-METHYL-2H-CHROMEN-2-YLIDENE]-2-PHENYLHYDRAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in the inflammatory process, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- **1-[(2E)-7-METHOXY-4-METHYL-2H-CHROMEN-2-YLIDENE]-2-PHENYLHYDRAZINE shares structural similarities with other chromenylidene and phenylhydrazine derivatives, such as:
- 1-[(2E)-7-METHOXY-4-METHYL-2H-CHROMEN-2-YLIDENE]-2-METHYLHYDRAZINE
- 1-[(2E)-7-METHOXY-4-METHYL-2H-CHROMEN-2-YLIDENE]-2-ETHYLHYDRAZINE
Uniqueness
The uniqueness of 1-[(2E)-7-METHOXY-4-METHYL-2H-CHROMEN-2-YLIDENE]-2-PHENYLHYDRAZINE lies in its specific substitution pattern and the presence of both chromenylidene and phenylhydrazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H16N2O2 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-[(E)-(7-methoxy-4-methylchromen-2-ylidene)amino]aniline |
InChI |
InChI=1S/C17H16N2O2/c1-12-10-17(19-18-13-6-4-3-5-7-13)21-16-11-14(20-2)8-9-15(12)16/h3-11,18H,1-2H3/b19-17+ |
InChI Key |
YBZRIXCGSXYHTO-HTXNQAPBSA-N |
Isomeric SMILES |
CC1=C/C(=N\NC2=CC=CC=C2)/OC3=C1C=CC(=C3)OC |
Canonical SMILES |
CC1=CC(=NNC2=CC=CC=C2)OC3=C1C=CC(=C3)OC |
Origin of Product |
United States |
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